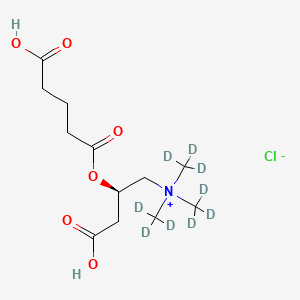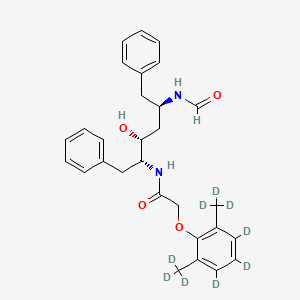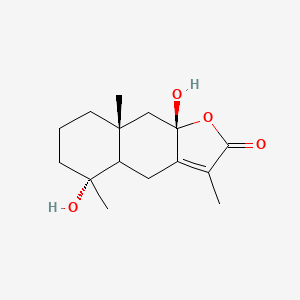
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sesquiterpene precursor.
Hydroxylation: Introduction of hydroxyl groups at the 4alpha and 8beta positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Lactonization: Formation of the lactone ring through intramolecular cyclization, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of sesquiterpene lactones like this compound may involve:
Extraction: Isolation from natural sources such as plants using solvents like ethanol or methanol.
Purification: Purification through techniques like chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the lactone ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been studied for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide: Known for its unique hydroxylation pattern and lactone ring.
Costunolide: Another sesquiterpene lactone with similar biological activities.
Parthenolide: A well-known sesquiterpene lactone with potent anti-inflammatory and anticancer properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11?,13-,14-,15+/m1/s1 |
Clave InChI |
VMMYFJSUBISYEJ-WKOCEIDGSA-N |
SMILES isomérico |
CC1=C2CC3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C |
SMILES canónico |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

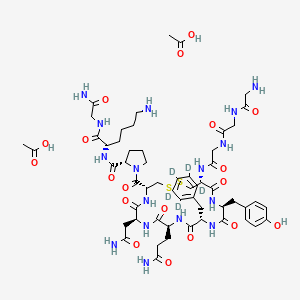
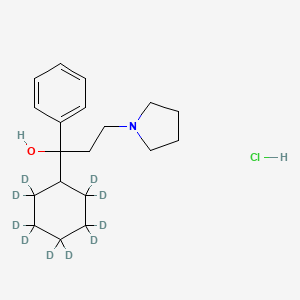
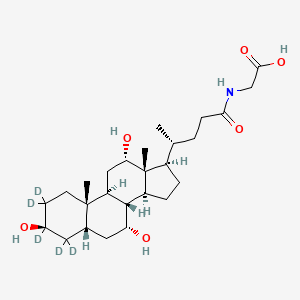
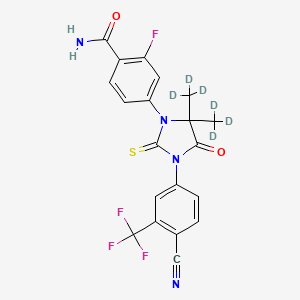

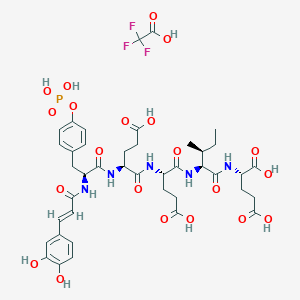
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)


